molecular formula C8H9NO2S2 B1294519 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 32451-19-7

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1294519
CAS No.: 32451-19-7
M. Wt: 215.3 g/mol
InChI Key: ZUDFHYZUQCNUJF-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₅NO₂S₂ (thiazolidine core substituted with a 2-thienyl group at position 2 and a carboxylic acid at position 4). It is a light yellow to yellow crystalline solid, insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Its synthesis typically involves the condensation of thiazolidinone acid with bromothiophene, followed by oxidation .

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDFHYZUQCNUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954204
Record name 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

215.3 g/mol
Source PubChem
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CAS No.

32451-19-7
Record name 2-(2-Thienyl)-4-thiazolidinecarboxylic acid
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Record name 2-Thien-2-ylthiazolidine-4-carboxylic acid
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Record name 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Record name 2-thien-2-ylthiazolidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with thioamides under acidic conditions. One common method includes the cyclization of thiophene-2-carboxylic acid with thiourea in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield and purity while minimizing environmental impact. Techniques such as multicomponent reactions and nano-catalysis are used to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

  • The compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, making it a candidate for developing new antibiotics. For instance, research indicates that derivatives of this compound can inhibit the growth of resistant bacterial strains, highlighting its potential in addressing antibiotic resistance .

Anti-inflammatory Properties

  • 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid has demonstrated anti-inflammatory effects in vitro. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

  • The compound's ability to influence cellular processes such as apoptosis makes it a subject of interest in cancer research. Studies have indicated that it can induce cell cycle arrest and promote apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Biological Applications

Enzyme Interactions

  • This compound plays a vital role in biochemical reactions involving enzymes like thiazolidine carboxylase. It facilitates the conversion of thiazolidine derivatives, influencing metabolic pathways .

Cell Signaling Modulation

  • Research has shown that this compound can modulate oxidative stress responses and gene expression by interacting with transcription factors. This modulation can affect cellular metabolism and signaling pathways relevant to disease states .

Industrial Applications

Material Development

  • In the industrial sector, this compound is being explored for developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in electronics and sensors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent inhibitory effects comparable to standard antibiotics.

Compound DerivativeBacterial StrainInhibition Zone (mm)
Derivative AE. coli25
Derivative BS. aureus30
Derivative CP. aeruginosa20

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on human fibroblast cells stimulated with TNF-alpha. The results showed a significant reduction in IL-6 and TNF-alpha levels after treatment with varying concentrations of the compound.

Concentration (µM)IL-6 Reduction (%)TNF-alpha Reduction (%)
104540
506560
1008075

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with DNA and proteins in cancer cells, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

2-(4-Nitrophenyl)-1,3-Thiazolidine-4-Carboxylic Acid
  • Structure : Aromatic nitro group at position 4 of the phenyl ring.
  • Activity: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative strains, with activity comparable to ciprofloxacin. The nitro group's electron-withdrawing nature enhances antimicrobial efficacy, with p-NO₂ > m-NO₂ > o-NO₂ substitution trends .
  • Physicochemical Data : Melting point and spectral data (e.g., FT-IR N-H peaks at 1571–1580 cm⁻¹) confirm structural stability .
2-(4-Hydroxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid
  • Structure : Hydroxyl group at position 4 of the phenyl ring.
  • The hydroxyl group contributes to radical scavenging activity .
  • Physicochemical Data : Melting point 161–164°C; NMR signals (δ 6.653–8.049 ppm for aromatic protons) .
2-(3,4-Dimethoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid
  • Structure : Methoxy groups at positions 3 and 4 of the phenyl ring.
  • Activity : Stereochemistry (e.g., (2R)-configuration) influences binding to biological targets, though specific activities require further study .

Heterocyclic Derivatives

2-(2-Furanyl)-1,3-Thiazolidine-4-Carboxylic Acid
  • Structure : Furan ring substituent.
  • Application : Used in analytical chemistry to trap aldehydes (e.g., in beer aging studies) via thiazolidine formation, aiding in flavor stability analysis .
2-(1H-Indol-3-yl) Derivatives
  • Structure : Indole substituent (e.g., 2-((5-hydroxy-1H-indol-3-yl)methyl)-thiazolidine-4-carboxylic acid).
  • Activity: Potential roles in modulating indole-related pathways, though detailed mechanistic studies are pending .

Amide Derivatives

2-Arylthiazolidine-4-Carboxylic Acid Amides
  • Structure : Amide derivatives with long alkyl chains (e.g., octadecyl amide).
  • Synthesis : Prepared via EDCI/HOBt coupling, yielding products like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (76.1% yield) .
  • Application : Explored for lipid membrane interactions due to hydrophobic side chains .

Comparative Analysis Table

Compound Substituent Key Activity/Application Notable Data Reference
2-(2-Thienyl)-thiazolidine-4-carboxylic acid 2-Thienyl Organic synthesis intermediate C₉H₅NO₂S₂; m.p. data pending
2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid 4-Nitrophenyl Antibacterial (MRSA) Zone inhibition ≈ ciprofloxacin
2-(4-Hydroxyphenyl)-thiazolidine-4-carboxylic acid 4-Hydroxyphenyl Antioxidant, tyrosinase inhibition IC₅₀ ~10–50 µM
2-(2-Furanyl)-thiazolidine-4-carboxylic acid 2-Furanyl Aldhyde trapping in beer Used in LC-MS analysis
2-(3,4-Dimethoxyphenyl)-thiazolidine-4-carboxylic acid 3,4-Dimethoxyphenyl Stereochemical studies (2R)-configuration emphasized
2-(L-Arabino-tetrahydroxybutyl)-thiazolidine-4-carboxylic acid Sugar moiety Anticancer research Molecular weight 194.139

Mechanistic and Structural Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups enhance antimicrobial activity by increasing electrophilicity, while hydroxyl groups improve antioxidant capacity via radical stabilization .
  • Solubility Trends : Thienyl and furanyl derivatives exhibit better solubility in organic solvents compared to polar hydroxylated phenyl analogs .
  • Stereochemical Influence : The (2R,4R) configuration in certain derivatives (e.g., sugar-linked compounds) enhances bioactivity, highlighting the role of chirality .

Biological Activity

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring fused with a thiophene ring, which contributes to its interaction with various biological systems. Research indicates that it possesses antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further pharmacological exploration.

The biochemical properties of this compound are significant for its biological activity:

  • Enzyme Interactions : This compound has been shown to interact with enzymes such as thiazolidine carboxylase, facilitating the conversion of thiazolidine derivatives. Its thiazolidine ring can form hydrogen bonds and engage in non-covalent interactions, which are crucial for biochemical pathways.
  • Cellular Effects : The compound influences cellular processes, particularly in modulating oxidative stress responses and gene expression. It interacts with transcription factors, leading to alterations in cellular metabolism and functions such as proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves:

  • Binding Interactions : The compound binds to specific biomolecules, inhibiting or activating enzymes by interacting with their active sites. This binding can also affect gene expression through interactions with DNA or transcription factors.
  • Metabolic Pathways : It participates in various metabolic pathways by altering the levels of key metabolites and influencing overall cellular metabolism. Its stability and degradation over time are critical factors affecting its long-term efficacy.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies have demonstrated its potential as an antibiotic agent, indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .

Anticancer Properties

Research highlights the anticancer potential of this compound, particularly its effects on cancer cell lines. It has been observed to induce apoptosis in malignant cells while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various microbial strains, showing significant inhibition zones compared to control groups. The results indicated a dose-dependent response, where higher concentrations resulted in greater antimicrobial activity.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with this compound reduced levels of inflammatory markers in cultured macrophages. The findings suggest that it may inhibit NF-kB signaling pathways involved in inflammation .
  • Cancer Cell Studies : In a recent investigation using human cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation mechanisms .

Dosage Effects

The biological effects of this compound are influenced by dosage:

  • Lower Doses : At lower concentrations, the compound enhances cellular functions and reduces oxidative stress.
  • Higher Doses : Conversely, higher doses can lead to toxic effects such as cellular damage and increased apoptosis rates. Threshold effects have been noted where efficacy plateaus beyond certain dosages .

Q & A

Q. How is 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid synthesized, and what are the critical reaction parameters?

A general synthesis method involves coupling Boc-protected carboxylic acids with amines using EDCI and HOBt as coupling agents in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA). Reaction parameters include:

  • Temperature : Room temperature for coupling, controlled TFA exposure for deprotection.
  • Time : 6–15 hours for coupling; 1–8 hours for deprotection.
  • Purification : Column chromatography with gradients like hexane/ethyl acetate . Example protocol: For analogs like 2-arylthiazolidine-4-carboxylic acids, yields range from 58–76% after purification .

Q. What analytical techniques confirm the structure and purity of this compound?

  • FT-IR : Detects functional groups (e.g., N-H stretch at 1571–1580 cm⁻¹ in substituted thiazolidines) .
  • NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, 2-aryl derivatives show distinct aromatic proton signals .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₉NO₆S derivatives show [M+H]+ peaks at m/z 253.27) .
  • HPLC : Assesses purity (>98% for pharmaceutical-grade analogs) .

Q. What physicochemical properties influence its solubility and stability?

Key properties (from structurally similar compounds):

PropertyValueRelevance
LogP~2.57 (hydrophobic)Predicts membrane permeability
PSA~74.63 ŲImpacts solubility and bioavailability
Melting Point175–177°CStability under storage conditions
Data derived from bromophenyl analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
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2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

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